molecular formula C9H16ClNO2 B2509882 Octahydroindolizine-8a-carboxylic acid hydrochloride CAS No. 2229262-65-9

Octahydroindolizine-8a-carboxylic acid hydrochloride

Cat. No.: B2509882
CAS No.: 2229262-65-9
M. Wt: 205.68
InChI Key: SFYODBOTXJDZQF-UHFFFAOYSA-N
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Description

Octahydroindolizine-8a-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle.

Scientific Research Applications

Octahydroindolizine-8a-carboxylic acid hydrochloride has several scientific research applications:

Safety and Hazards

The safety information for Octahydroindolizine-8a-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of octahydroindolizine-8a-carboxylic acid hydrochloride typically involves the hydrogenation of indolizine derivatives under specific conditions. One common method includes the catalytic hydrogenation of indolizine-8a-carboxylic acid in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

Octahydroindolizine-8a-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents for these reactions include sodium hydroxide (NaOH) and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of octahydroindolizine-8a-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Octahydroindolizine-8a-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical stability, reactivity, and potential biological activities.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-1-2-6-10(9)7-3-5-9;/h1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYODBOTXJDZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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